molecular formula C11H8ClF3N2O B8153779 4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole

4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole

Cat. No.: B8153779
M. Wt: 276.64 g/mol
InChI Key: VSBBEBACWIROQN-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoroethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield dechlorinated or defluorinated products.

    Substitution: The chloro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in material science for the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-pyrazole
  • 4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-imidazole
  • 4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrrole

Uniqueness

4-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-[4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c12-9-2-1-7(8-4-16-17-5-8)3-10(9)18-6-11(13,14)15/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBEBACWIROQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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